thermodynamic stability of 3-Chloro-4-(2-methoxyethoxy)aniline at room temperature
thermodynamic stability of 3-Chloro-4-(2-methoxyethoxy)aniline at room temperature
An In-Depth Technical Guide to the Thermodynamic Stability of 3-Chloro-4-(2-methoxyethoxy)aniline at Room Temperature
Abstract
3-Chloro-4-(2-methoxyethoxy)aniline is a substituted aniline derivative that serves as a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical industry. The thermodynamic stability of such an intermediate is a critical parameter that influences its storage, handling, and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the stability of 3-Chloro-4-(2-methoxyethoxy)aniline at room temperature. It synthesizes theoretical principles with actionable experimental protocols, designed for researchers, scientists, and drug development professionals. The narrative explains the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Imperative of Stability
In pharmaceutical development, the chemical stability of an active pharmaceutical ingredient (API) or a registered starting material is paramount. Instability can lead to the formation of impurities, which may reduce the efficacy of the drug or introduce toxicity.[1] 3-Chloro-4-(2-methoxyethoxy)aniline, with its reactive aniline moiety, chloro-substituent, and ether linkage, presents a unique stability profile that warrants careful investigation.
Aromatic amines as a class are known for their susceptibility to degradation.[1] Exposure to common environmental factors such as light, air (oxygen), heat, and non-neutral pH can trigger oxidative or hydrolytic pathways, often resulting in the formation of colored impurities.[1][2] Therefore, a robust understanding of the thermodynamic stability of 3-Chloro-4-(2-methoxyethoxy)aniline is not merely an academic exercise; it is a regulatory and safety necessity for ensuring product quality and shelf-life. This guide details the theoretical underpinnings of its potential instability and provides a practical, field-proven framework for its empirical determination.
Theoretical Stability Assessment: A Molecular Perspective
The inherent stability of 3-Chloro-4-(2-methoxyethoxy)aniline can be inferred by analyzing its constituent functional groups and electronic effects.
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Aniline Moiety: The primary aromatic amine group is the most reactive site. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, making the ring electron-rich and susceptible to oxidation.[1] This process can lead to the formation of colored polymeric impurities.
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Electron-Donating and -Withdrawing Groups: The molecule has a strong electron-donating alkoxy group (-O-CH2CH2OCH3) and a moderately electron-withdrawing chloro group (-Cl). The powerful donating effect of the ether oxygen at the para position further activates the ring, while the meta chloro-substituent has a deactivating, inductive effect. This electronic push-pull system influences the molecule's reactivity and potential degradation pathways.
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Ether Linkage: The methoxyethoxy side chain contains an ether linkage which is generally stable but can be susceptible to cleavage under harsh acidic conditions, although this is less likely at room temperature.
Based on these features, the primary degradation pathway anticipated at room temperature is oxidation of the aniline group, likely accelerated by light and the presence of oxygen.
Hypothesized Degradation Pathways
Understanding potential degradation routes is critical for designing stability-indicating analytical methods.[3] For 3-Chloro-4-(2-methoxyethoxy)aniline, the most probable pathways under stress conditions include oxidation and dimerization/polymerization.
Caption: Hypothesized degradation pathways for 3-Chloro-4-(2-methoxyethoxy)aniline.
Experimental Framework for Stability Evaluation
A definitive assessment of stability requires a structured experimental approach. This involves both long-term stability testing under intended storage conditions and accelerated degradation studies (forced degradation) to identify potential degradation products and validate analytical methods.[4][5]
Overall Experimental Workflow
The workflow is designed to systematically evaluate the stability of the compound in both solid and solution states, culminating in a validated, stability-indicating analytical method.
Caption: Experimental workflow for assessing the stability of the target compound.
Analytical Methodology: Stability-Indicating HPLC-PDA
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[5] A reverse-phase High-Performance Liquid Chromatography (HPLC) method with a Photodiode Array (PDA) detector is the industry standard.[1]
Protocol:
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Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase:
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A: 0.1% Phosphoric acid in Water
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B: Acetonitrile
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-
Gradient Elution: A time-based gradient from high aqueous to high organic content to ensure separation of the polar parent compound from potentially less polar degradation products.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection: PDA detection, monitoring at a wavelength of maximum absorbance for the parent compound and scanning across a broad range (e.g., 200-400 nm) to detect impurities.
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Validation: The method must be validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that degradation product peaks do not co-elute with the parent peak, often confirmed using peak purity analysis from the PDA detector.[4]
Forced Degradation Protocols
Forced degradation studies are essential to identify likely degradation products and establish the stability-indicating nature of the analytical method.[3][6] The goal is to achieve 5-20% degradation of the API to ensure that secondary degradation is minimized.[5]
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-Chloro-4-(2-methoxyethoxy)aniline in a suitable solvent like an acetonitrile/water mixture.[1]
1. Acid Hydrolysis:
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Procedure: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.[2]
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Condition: Heat at 60°C for 24 hours.
-
Post-Stress: Cool the solution, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase for analysis.
2. Base Hydrolysis:
-
Procedure: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.[2]
-
Condition: Heat at 60°C for 24 hours.
-
Post-Stress: Cool the solution, neutralize with 0.1 N HCl, and dilute to the working concentration with the mobile phase.
3. Oxidative Degradation:
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Procedure: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[2]
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Condition: Keep at room temperature for 24 hours, protected from light.
-
Post-Stress: Dilute to the working concentration with the mobile phase.
4. Thermal Degradation (Solid State):
-
Procedure: Place a known quantity of the solid compound in a vial and spread it as a thin layer.
-
Condition: Store in a calibrated oven at 70°C for 48 hours.[2]
-
Post-Stress: Dissolve the stressed solid in the solvent to prepare a solution at the working concentration.
5. Photostability Testing (Solid State & Solution):
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Procedure: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
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Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
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Post-Stress: Prepare solutions of both light-exposed and dark control samples at the working concentration for analysis.
Data Presentation and Interpretation
Results from the forced degradation studies should be systematically tabulated to provide a clear overview of the compound's stability profile.
| Stress Condition | Exposure Time/Temp. | % Assay of Parent Compound | % Degradation | No. of Degradants | Observations |
| Unstressed Control | N/A | 100.0 | 0.0 | 0 | Clear, colorless solution |
| Acid Hydrolysis | 24 hrs @ 60°C | Data | Data | Data | e.g., No change |
| Base Hydrolysis | 24 hrs @ 60°C | Data | Data | Data | e.g., Slight discoloration |
| Oxidation (3% H₂O₂) | 24 hrs @ RT | Data | Data | Data | e.g., Brown color developed |
| Thermal (Solid) | 48 hrs @ 70°C | Data | Data | Data | e.g., Solid turned light yellow |
| Photostability | ICH Q1B | Data | Data | Data | e.g., Significant degradation |
| Note: This table presents a template for reporting hypothetical data. Actual results must be determined experimentally. |
Interpretation:
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Significant Degradation: A loss of assay greater than 5-10% under a specific stress condition indicates susceptibility. For anilines, significant degradation is expected under oxidative and photolytic conditions.[1][2]
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Peak Purity: The peak purity of the parent compound in stressed samples must pass to confirm the specificity of the analytical method.
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Mass Balance: The sum of the assay of the parent compound and the area percentages of all degradation products should be close to 100%, indicating that all major degradants are being detected.
Recommended Storage Conditions
Based on the general instability of aromatic amines, the following storage conditions are recommended to ensure the long-term and below.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C or frozen for long-term storage. | Low temperatures slow down the rate of oxidative and other degradation reactions.[7][8] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Minimizes exposure to oxygen, thereby preventing oxidation.[2] |
| Light | Protect from light by using amber vials or opaque containers. | Prevents photolytic degradation, a common pathway for anilines.[2][9] |
| Container | Use a tightly sealed container. | Prevents exposure to atmospheric moisture and oxygen. |
Conclusion
References
-
ResearchGate. (2023). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Available at: [Link]
-
PubMed. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Available at: [Link]
-
JRC Publications Repository. (n.d.). Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel. Available at: [Link]
-
PubMed. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Available at: [Link]
-
PubChemLite. (n.d.). 3-chloro-4-(2-methoxyethoxy)aniline (C9H12ClNO2). Available at: [Link]
-
NextSDS. (n.d.). 3-CHLORO-2-(2-METHOXY-4-METHYLPHENOXY)ANILINE — Chemical Substance Information. Available at: [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available at: [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
-
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
PubMed. (2011). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. Available at: [Link]
-
DPT. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Available at: [Link]
-
ResearchGate. (2016). Degradation of chlorinated anilines by certain representatives of the genera Aquaspirillum and Paracoccus. Available at: [Link]
-
NextSDS. (n.d.). 3-chloro-2-(2-methoxyethoxy)aniline — Chemical Substance Information. Available at: [Link]
-
PubChem. (n.d.). 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
